![molecular formula C6H13Cl2N3 B2847957 methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride CAS No. 1909327-84-9](/img/structure/B2847957.png)
methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF. The resulting compound has been characterized using elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride consists of a central pyrazole ring attached to a methyl group. The compound’s 1H NMR and 13C NMR spectra provide insights into its chemical environment and connectivity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities . The compound can be used in the synthesis of other valuable pyrazole derivatives .
Drug Discovery
N-heterocyclic amines, such as this compound, are valuable building blocks in drug discovery and modern organic synthesis. They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Antileishmanial Activity
Some hydrazine-coupled pyrazoles have shown potent antileishmanial activity. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .
Antimalarial Activity
The compound could potentially be used in the development of antimalarial agents. Some hydrazine-coupled pyrazoles have shown promising antimalarial activity .
Kinase Inhibition
Although not directly related to the compound , a similar compound did not show the expected inhibitory potency on the intended target kinase, MPS1, but found significant activity on the kinase p70S6Kβ .
C–N Bond Construction
The reductive amination is the most commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity and a wide toolbox of protocols .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to exhibit cytotoxicity on several human cell lines .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide variety of biological activities .
Result of Action
Some pyrazole derivatives have demonstrated cytotoxicity on several human cell lines .
properties
IUPAC Name |
N-methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5-6(3-7-2)4-8-9-5;;/h4,7H,3H2,1-2H3,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSNHYQJSOINHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | |
CAS RN |
1909327-84-9 |
Source
|
Record name | methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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